Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate is an organophosphorus compound characterized by its unique trifluoromethyl-substituted phenyl groups. This compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of the trifluoromethyl moiety, which enhances the biological activity and stability of various derivatives. The compound's molecular formula is , and it has a molecular weight of 303.24 g/mol.
Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate falls under the category of phosphonates, which are esters or salts of phosphonic acid. It is classified as an organophosphorus compound due to the presence of phosphorus in its structure.
The synthesis of diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with appropriate aromatic compounds containing trifluoromethyl groups. One common method includes the use of phosphorus trichloride and alcohols under controlled conditions to yield the desired phosphonate.
Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate exhibits a complex structure characterized by a phosphorus atom bonded to two ethoxy groups and a benzyl group substituted with two trifluoromethyl groups. The structural representation can be described using SMILES notation: CCOP(=O)(Cc1cccc(c1)C(F)(F)F)OCC .
Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate can participate in various chemical reactions typical for organophosphorus compounds:
The reactivity patterns are influenced by the electron-withdrawing trifluoromethyl groups, which enhance electrophilicity at the phosphorus center, facilitating various substitution reactions.
The mechanism of action for diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate is primarily related to its interactions within biological systems, particularly involving enzyme inhibition pathways. For example, studies have shown that related compounds can inhibit specific enzymes such as steroid 5-alpha reductase, impacting hormone regulation in cells .
Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate has several scientific uses:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4